
1-Methylnaphthalene-3-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylnaphthalene-3-methanol is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl group and a methanol group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methylnaphthalene-3-methanol can be synthesized through several methods. One common approach involves the methylation of naphthalene followed by hydroxylation. The methylation can be achieved using methyl iodide in the presence of a strong base such as sodium hydride. The hydroxylation step can be carried out using a suitable oxidizing agent like potassium permanganate or chromium trioxide under controlled conditions to introduce the methanol group.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal oxides can be used to facilitate the methylation and hydroxylation reactions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylnaphthalene-3-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoic acids or quinones.
Reduction: Reduction reactions can convert the methanol group to a methyl group, yielding 1-Methylnaphthalene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Naphthoic acids, quinones.
Reduction: 1-Methylnaphthalene.
Substitution: Halogenated naphthalenes, nitro-naphthalenes.
Wissenschaftliche Forschungsanwendungen
1-Methylnaphthalene-3-methanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methylnaphthalene-3-methanol involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting cellular processes and pathways. The specific molecular targets and pathways depend on the context of its use, such as in biological or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylnaphthalene: Similar structure but lacks the methanol group.
2-Methylnaphthalene: Isomeric with the methyl group at a different position.
Naphthalene: The parent compound without any substituents.
Uniqueness
1-Methylnaphthalene-3-methanol is unique due to the presence of both a methyl and a methanol group on the naphthalene ring This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs
Eigenschaften
Molekularformel |
C12H12O |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(4-methylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-6-10(8-13)7-11-4-2-3-5-12(9)11/h2-7,13H,8H2,1H3 |
InChI-Schlüssel |
LXCSHKNVEXLZIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=CC=CC=C12)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



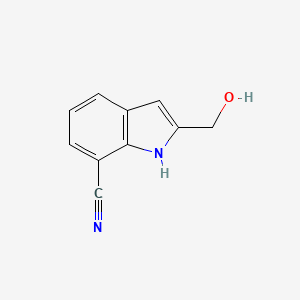

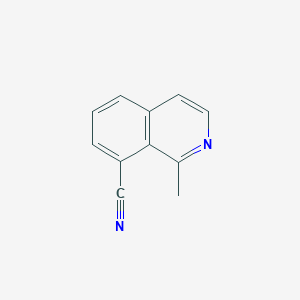
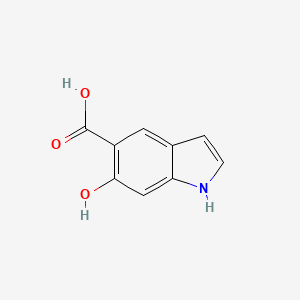
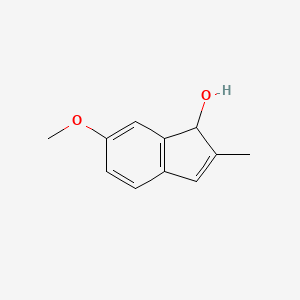
![4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine](/img/structure/B11915919.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride](/img/structure/B11915921.png)
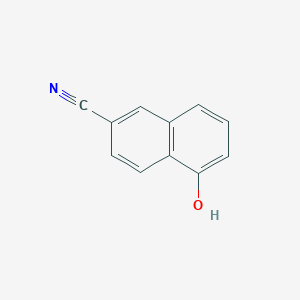
![6-Chloroimidazo[1,2-a]pyridin-3-ol](/img/structure/B11915926.png)
![(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid](/img/structure/B11915927.png)

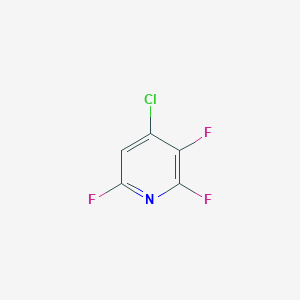
![6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11915938.png)
